molecular formula C14H14N2O4S2 B2935727 N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 878938-59-1

N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2935727
CAS RN: 878938-59-1
M. Wt: 338.4
InChI Key: UGQLIZJPNLJLMA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as AMTB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide derivatives has been a subject of interest due to their potential therapeutic applications. These compounds have been synthesized through various chemical reactions, including the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, indicating their versatility in chemical synthesis and the potential for modification to enhance their biological activities (Xia et al., 2016).

Biological and Pharmacological Screening

The derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, compounds synthesized from similar structures have shown potent cytotoxic activity against cancer cell lines, such as A549, HeLa, and MCF-7, indicating their potential as anticancer agents. These compounds were found to induce apoptosis and arrest the cell cycle at the G1 phase, highlighting their therapeutic potential in cancer treatment (Ravichandiran et al., 2019).

Antimicrobial Applications

Several derivatives have also been explored for their antimicrobial properties, suggesting the utility of these compounds in addressing bacterial and fungal infections. Novel triazole derivatives containing the structural motif have been synthesized and shown to possess good or moderate antimicrobial activity, demonstrating the potential for developing new antimicrobial agents from this chemical framework (Mange et al., 2013).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-4-6-11(7-5-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLIZJPNLJLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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